

Using 4-(Dimethylamino)pentanoic acid in peptide synthesis

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Compound of Interest

Compound Name:	4-(Dimethylamino)pentanoic acid hydrochloride
CAS No.:	2060062-06-6
Cat. No.:	B1383736

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Application Note: Strategic Integration of 4-(Dimethylamino)pentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

In the landscape of modern peptide therapeutics, solubility and pharmacokinetic (PK) profile modulation are critical bottlenecks. 4-(Dimethylamino)pentanoic acid (4-DAPA) emerges as a potent, non-standard building block used primarily as an N-terminal capping agent or a side-chain modifier.

Unlike standard amino acids, 4-DAPA introduces a tertiary amine combined with a hydrophobic aliphatic backbone. This unique "amphiphilic cation" motif serves three strategic functions:

- **Solubility Enhancement:** The tertiary amine (pKa ~9.5) is protonated at physiological pH, disrupting aggregation in hydrophobic sequences.
- **Lysosomotropism:** The basic moiety can facilitate endosomal escape, a critical feature for cell-penetrating peptides (CPPs) and peptide-drug conjugates (PDCs).

- **Structural Capping:** It prevents N-terminal degradation by exopeptidases while adding a steric bulk that can modulate receptor binding.

This guide provides a rigorous, field-proven protocol for integrating 4-DAPA into Fmoc-SPPS workflows, addressing the specific challenges of coupling tertiary amines and purifying basic peptides.

Chemical Profile & Mechanistic Rationale

The Molecule

- IUPAC Name: 4-(Dimethylamino)pentanoic acid[1]

- Structure: A

-amino acid derivative featuring a pentanoic acid backbone with a dimethylamino group at the C4 position.

- **Chirality:** The C4 position is chiral. For most solubility applications, the racemate is used. However, for stereospecific receptor interactions, the (

) - or (

) - enantiomer must be specified.

- **Physicochemical Role:**
 - Low pH (HPLC/Purification): Fully protonated (Cationic). High solubility.
 - Neutral pH (Blood): Predominantly protonated (Cationic/Amphiphilic).
 - High pH (Coupling): Neutral (Reactive species).

Strategic Application in Drug Design

The incorporation of 4-DAPA is often superior to simple acetylation or methylation.

Feature	Acetylation (Standard Cap)	Dimethylglycine (DMG)	4- (Dimethylamino)pe ntanoic Acid
Charge at pH 7.4	Neutral	Cationic (+)	Cationic (+)
Hydrophobicity	Low	Low	Moderate (C5 Chain)
Steric Bulk	Low	Low	High (Branched Methyl)
Primary Utility	End-capping	Solubility	Solubility + Membrane Interaction

Experimental Protocols

Pre-Synthesis Considerations

- Reagent Form: Typically supplied as the Hydrochloride Salt (HCl).
 - Crucial Step: You must neutralize the HCl salt in situ during the coupling step to release the free amine for nucleophilic attack? No.
 - Correction: 4-DAPA is the carboxylic acid component. The tertiary amine does not participate in the amide bond formation; the carboxylic acid does.
 - Challenge: The tertiary amine acts as an internal base. If supplied as an HCl salt, you must add extra base (DIEA) to neutralize the HCl so the coupling reagents (HATU/DIC) function correctly.

Protocol A: N-Terminal Capping (SPPS)

Objective: Attach 4-DAPA to the N-terminus of a resin-bound peptide.

Reagents:

- Resin: Rink Amide or Wang (0.1 mmol scale).
- 4-DAPA (HCl salt): 0.5 mmol (5 eq).

- Coupling Agent: HATU (0.45 mmol, 4.5 eq) OR DIC/Oxyma.
- Base:
 - Diisopropylethylamine (DIEA).[2][3]
- Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

- Fmoc Removal: Deprotect the N-terminal amino acid of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash resin 5x with DMF.
- Activation Cocktail Preparation (In Vial):
 - Dissolve 4-DAPA.HCl (73 mg, 0.5 mmol) in 2 mL DMF.
 - Add HATU (171 mg, 0.45 mmol).
 - Add DIEA (174 μ L, 1.0 mmol).
 - Note on Stoichiometry: We use 1.0 mmol (10 eq) of DIEA. Why? 5 eq are consumed to neutralize the HCl salt of the 4-DAPA. The remaining 5 eq activate the HATU reaction.
 - Pre-activation: Let sit for 30-60 seconds. The solution should turn slightly yellow.
- Coupling:
 - Add the activated solution to the resin.
 - Agitate (shake/vortex) for 2 hours at Room Temperature.
 - Note: Tertiary amines can be sterically hindered; extended coupling time is recommended.
- Monitoring:
 - Perform a Kaiser Test (Ninhydrin).
 - Pass: Beads are colorless (Yellow solution).

- Fail: Beads are Blue (Free amine remains). If failed, re-couple using DIC/Oxyma.
- Washing: Wash resin 3x DMF, 3x DCM.

Protocol B: Side-Chain Modification (Lysine-Dde Strategy)

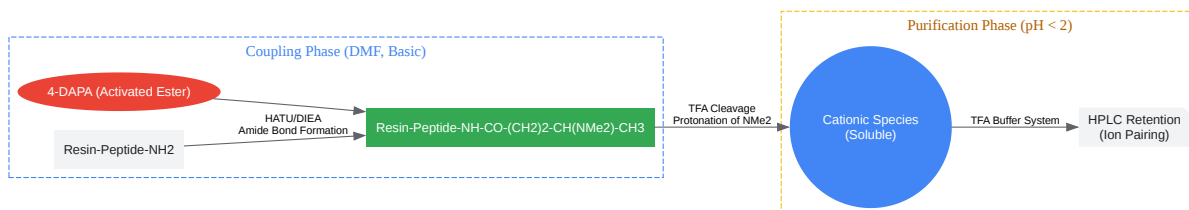
Objective: Introduce 4-DAPA on a specific internal Lysine residue (e.g., to create a cationic "snorkel").

Strategy: Use Fmoc-Lys(Dde)-OH during chain assembly.

- Orthogonal Deprotection:
 - After full peptide assembly (N-terminus is Fmoc-protected or capped), treat resin with 2% Hydrazine in DMF (3 x 10 min).
 - Visual Check: The Dde cleavage byproduct is UV-active (yellow). Wash until the filtrate is colorless.
- Coupling 4-DAPA:
 - Use the same activation protocol as Protocol A.
 - Agitate for 4 hours (Side-chain amines are often more hindered than N-terminal amines).
- Final Fmoc Removal: (If N-terminus was Fmoc-protected).

Visualization: Mechanistic Pathway

The following diagram illustrates the chemical transformation and the critical role of pH during the purification process.



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Figure 1: Reaction pathway for 4-DAPA coupling and subsequent protonation during TFA workup, highlighting the solubility switch.

Analytical & Purification Guide Cleavage Cocktail

The tertiary amine is stable to standard acidic cleavage.

- Reagent K (Standard): TFA (92.5%), TIS (2.5%), H₂O (2.5%), DODT (2.5%).^[4]
- Time: 2-3 hours.
- Precipitation: Cold Diethyl Ether.^[4] Note: Basic peptides may be more soluble in ether than neutral peptides. If yield is low, cool the ether to -80°C or use Hexane/Ether mix.

HPLC Purification (The "Basic Trap")

Peptides modified with 4-DAPA are basic.

- Mobile Phase: Water/Acetonitrile with 0.1% TFA.
- Mechanism: The TFA protonates the dimethylamino group (

). This positive charge is essential for solubility and peak shape.

- Warning: Do NOT use neutral buffers (ammonium acetate) unless necessary. The neutral amine may interact irreversibly with free silanols on the silica column (tailing).
- Mass Spectrometry: Expect

to be dominant. The dimethylamino group protonates easily, often yielding high signal intensity in ESI+.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Coupling Efficiency	HCl salt neutralization failure	Ensure extra base (DIEA) is added to neutralize the HCl salt of 4-DAPA (2 eq base per 1 eq 4-DAPA-HCl).
Racemization	Base-catalyzed proton abstraction	Use DIC/Oxyma (neutral pH activation) instead of HATU/DIEA if the peptide contains sensitive residues (Cys, His) adjacent to the coupling site.
Broad Peak on HPLC	Silanol interaction	Increase TFA concentration to 0.15% or switch to a "End-capped" C18 column (e.g., C18-T3).
Peptide not precipitating	High solubility in Ether	Evaporate TFA completely under Nitrogen before adding ether. Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether.

References

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